Tristearic acid, triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, methosulphate

Description

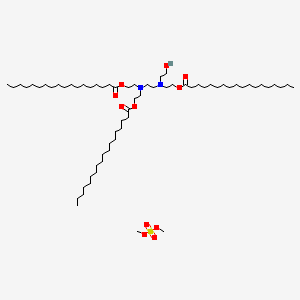

This compound is a triester formed by the reaction of tristearic acid (a triply esterified stearic acid) with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol (THEED), followed by methosulphate quaternization. The structure combines three stearic acid chains (C18 saturated fatty acids) esterified to the hydroxyl groups of THEED, a tetraethanol derivative with an ethylenediamine backbone. The methosulphate group introduces a permanent positive charge, enhancing surfactant properties .

Properties

CAS No. |

23525-20-4 |

|---|---|

Molecular Formula |

C66H132N2O11S |

Molecular Weight |

1161.8 g/mol |

IUPAC Name |

2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate;dimethyl sulfate |

InChI |

InChI=1S/C64H126N2O7.C2H6O4S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-5-7(3,4)6-2/h67H,4-61H2,1-3H3;1-2H3 |

InChI Key |

FHQCADNVDXPSDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Tristearic Acid with 2,2',2'',2'''-(Ethylenedinitrilo)tetraethanol

- The core step involves esterifying three molecules of stearic acid (C18 saturated fatty acid) with the four hydroxyl groups of 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol (a tetra-functional alcohol containing nitrogen atoms).

- This esterification is typically catalyzed by acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to promote the formation of ester bonds.

- The reaction is conducted under controlled temperature conditions, commonly between 160°C and 210°C.

- Water formed during the esterification is continuously removed, often under reduced pressure, to drive the reaction to completion.

- The molar ratio of stearic acid to tetraethanolamine derivative is carefully controlled to ensure triester formation with minimal side products.

- The reaction continues until the acid value (a measure of unreacted free acid) reaches a low range, typically between 1 to 10 mg KOH/g, indicating near-complete esterification.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 160 - 210 °C | Ambient or slightly reduced pressure |

| Pressure | Ambient to 0.5 - 5 kPa | Reduced pressure aids water removal |

| Acid Value Target | 1 - 10 mg KOH/g | Indicates esterification completion |

| Water Removal | 60 - 80% theoretical amount | Continuous distillation during reaction |

| Molar Ratio (Fatty Acid:Alcohol) | Adjusted per desired esterification | Controls chain length and substitution degree |

Quaternization with Methosulphate Group

After the triester formation, the compound undergoes a quaternization step to introduce the methosulphate group, which enhances water solubility and surfactant properties.

- The nitrogen atoms in the ethylenedinitrilo tetraethanol backbone are quaternized using methyl sulfate reagents (e.g., methyl methosulfate).

- This reaction typically occurs under mild conditions to avoid decomposition of the ester bonds.

- The quaternization converts the tertiary amine groups into quaternary ammonium salts with methosulphate counterions.

- This step is crucial for imparting the amphiphilic character to the molecule, balancing hydrophobic stearic acid chains with hydrophilic ionic groups.

Purification and Quality Control

- The product can be used without extensive purification if the esterification and quaternization are well-controlled.

- Impurities such as unreacted fatty acids, free alcohols, or methanol (byproduct) are minimized by controlling reaction parameters.

- The final product is characterized by low iodine values (indicating saturation), controlled acid values, and minimal methanol content.

- Analytical techniques such as titration for acid value, chromatographic methods, and spectroscopic analysis (NMR, IR) are used to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Esterification | Stearic acid + 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol; acid catalyst; 160-210°C; reduced pressure | Formation of triester bonds with removal of water |

| Water removal | Distillation under reduced pressure (0.5-5 kPa) | Drives esterification to completion |

| Acid value monitoring | Titration to reach 1-10 mg KOH/g | Ensures minimal free acid remains |

| Quaternization | Methyl methosulfate; mild conditions | Introduction of methosulphate group to nitrogen |

| Purification | Optional, depending on reaction control | Removal of residual methanol and impurities |

Research Findings and Industrial Relevance

- The preparation method described allows precise control over the molecular structure, which is critical for tailoring surfactant properties.

- Thermal stability studies show the compound remains stable up to temperatures exceeding 200°C, making it suitable for applications in cosmetics, pharmaceuticals, and materials science.

- The ability to adjust the iodine value and chain length by varying fatty acid sources and molar ratios provides versatility in product design.

- The low methanol content and controlled acid values ensure safety and performance in fabric softeners and emulsifying agents, as evidenced by patent literature.

Chemical Reactions Analysis

Types of Reactions

Stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups. These products have distinct properties and applications in various fields .

Scientific Research Applications

Drug Delivery Systems

The methosulphate group in this compound significantly improves its solubility in aqueous environments, which is beneficial for drug delivery systems. The compound can be utilized as a carrier for hydrophilic drugs due to its ability to form stable emulsions and micelles.

- Case Study : Research indicates that tristearic acid derivatives can enhance the bioavailability of poorly soluble drugs. For instance, the incorporation of tristearic acid in lipid-based formulations has been shown to modify the release profiles of active pharmaceutical ingredients, leading to improved therapeutic efficacy .

Polymorphic Modifiers

Tristearic acid acts as a polymorphic modifier in solid lipid formulations. By altering the crystallization behavior of triglycerides, it can influence the stability and release characteristics of drugs.

- Findings : Studies demonstrate that adding liquid lipids to tristearin-based formulations promotes transitions to stable polymorphic forms, enhancing drug release rates . This property is crucial for developing controlled-release formulations.

Biodiesel Production

Tristearic acid can be transformed into biodiesel through transesterification processes. The presence of the triester functionality allows for efficient conversion into fatty acid methyl esters (FAME), which are key components of biodiesel.

Transesterification Process

Recent research highlights a novel approach using modified polyacrylonitrile fibers as catalysts for the transesterification of tristearin to biodiesel.

- Data Table: Biodiesel Conversion Efficiency

| Catalyst Type | Molar Ratio (Methanol:Tristearin) | Conversion Efficiency (%) |

|---|---|---|

| Basified PAN Fibers | 143:1 | 87.62 |

| Conventional NaOH | 274:1 | 95 |

This study reported that using basified polyacrylonitrile fibers achieved a conversion efficiency comparable to traditional catalysts while offering advantages in terms of reusability and environmental sustainability .

Surfactants and Emulsifiers

Due to its amphiphilic nature, tristearic acid can function as an effective surfactant in various industrial applications, including cosmetics and food products.

- Application Insight : In cosmetic formulations, tristearic acid can stabilize emulsions and enhance texture, contributing to improved product performance .

Biocompatible Materials

The biocompatibility of tristearic acid derivatives makes them suitable for biomedical applications such as tissue engineering and drug delivery systems.

Mechanism of Action

The mechanism of action of stearic acid trieste 2,2’,2’‘,2’‘’-(ethylenedinitrilo)tetraethanol methosulfate complex involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its ester groups can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Key Features :

- Hydrophobic component : Tristearic acid provides high lipophilicity and thermal stability.

- Cationic functionality : Methosulphate imparts water solubility and surfactant behavior, making it suitable for formulations requiring cationic charge (e.g., hair conditioners, fabric softeners).

Comparison with Structurally Similar Compounds

Triethanolamine Triacetate (TEATA)

- Structure: Triethanolamine esterified with three acetic acid groups.

- Molecular Formula: C₁₂H₂₁NO₆ (vs. the larger C₆₀H₁₁₈N₂O₁₃S for the target compound due to stearic acid chains) .

- Functionality : Lacks the ethylenediamine backbone and methosulphate group, limiting its chelating and cationic properties.

- Applications : Used as a plasticizer or mild surfactant, whereas the target compound’s stearic chains and methosulphate enhance stability and cationic activity.

Hostaphat KL340N (Phosphate Triester)

- Structure : Polyethylene glycol lauryl alcohol phosphate triester.

- Key Differences : Replaces stearic acid with lauryl alcohol and phosphoric acid, resulting in lower hydrophobicity and anionic charge .

- Applications : Functions as an anionic surfactant in detergents. The target compound’s cationic charge and stearic chains make it better suited for emulsifying oils or in anti-static formulations.

Pentaerythritol Triacrylate (PETA)

- Structure : Acrylic acid triester of pentaerythritol.

- Molecular Weight : 298.3 g/mol (vs. ~1,200 g/mol estimated for the target compound) .

- Functionality : Reactive acrylate groups enable crosslinking in UV-curable coatings. The target compound lacks polymerizable groups but offers superior thermal stability due to stearic acid.

Triethanolamine Salicylate

- Structure: Salicylic acid complexed with triethanolamine.

- Key Differences: Combines anti-inflammatory salicylate with a tertiary amine, whereas the target compound uses a tetraethanol backbone for chelation and methosulphate for solubility .

- Applications: Topical analgesics vs.

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Thermal Stability : The stearic acid chains in the target compound confer higher melting points (>60°C) compared to shorter-chain analogs like TEATA or Hostaphat KL340N .

- Surfactant Efficiency : Methosulphate enhances water solubility, critical for cationic surfactants, whereas THEED’s chelating backbone may reduce metal ion interference in formulations .

- Biocompatibility : Unlike hexachlorophene derivatives (e.g., Hibitane), the target compound lacks halogenated groups, suggesting lower toxicity .

Biological Activity

Tristearic acid triester with 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol methosulphate is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, experimental findings, and applications in various fields.

Chemical Structure and Properties

The compound is a triester formed from tristearic acid and 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol, with a methosulphate group contributing to its solubility and reactivity. The structural characteristics influence its interaction with biological systems, particularly in terms of membrane permeability and cellular uptake.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Base Acid | Tristearic acid |

| Esterifying Agent | 2,2',2'',2'''-(ethylenedinitrilo)tetraethanol |

| Functional Group | Methosulphate |

| Molecular Weight | [To be determined] |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The methosulphate group enhances the compound's ability to interact with lipid membranes, potentially facilitating drug delivery systems.

- Cellular Uptake : Studies suggest that the compound may enhance cellular uptake of therapeutic agents due to its amphiphilic nature.

- Biocompatibility : Preliminary findings indicate that the compound exhibits low toxicity in vitro, making it a candidate for biomedical applications.

Study 1: Drug Delivery Systems

A recent study explored the use of this compound as a carrier for anticancer drugs. The results indicated that:

- The compound increased the solubility of hydrophobic drugs.

- Enhanced cellular uptake was observed in cancer cell lines.

- In vivo studies demonstrated significant tumor reduction when combined with chemotherapeutics.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against various pathogens. Key findings included:

- Effective inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Potential synergistic effects when combined with traditional antibiotics.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing tristearic acid triester derivatives with ethylenedinitrilo-tetraethanol backbones?

- Methodological Answer : Synthesis requires controlled stepwise esterification and quaternization. First, the ethylenedinitrilo-tetraethanol backbone is synthesized via reaction of ethylenediamine derivatives with chloroacetic acid under pH 7–8 and 60–80°C to form intermediates, as seen in analogous ethylenedinitrilo-tetraacetic acid syntheses . Subsequent esterification with tristearic acid under anhydrous conditions (e.g., using DCC/DMAP catalysis) ensures triester formation. Final methosulphate quaternization involves methylating the amine groups followed by sulfation. Monitor reaction progress via thin-layer chromatography (TLC) and FT-IR for ester/amine peak validation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm ester linkages (δ 4.1–4.3 ppm for glycerol-CH-O-CO-) and quaternary ammonium signals (δ 3.1–3.3 ppm for N(CH) groups) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, distinguishing the methosulphate group (e.g., m/z 97 for SO) .

- FT-IR : Key peaks include C=O (1740 cm, ester), S=O (1200–1250 cm, sulfate), and N-H stretches (2500–3000 cm) .

Advanced Research Questions

Q. What experimental strategies mitigate thermal decomposition during stability studies of this surfactant?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen to assess decomposition thresholds. For example, triglycerides (similar to tristearic acid esters) degrade at ~250–300°C; quaternary ammonium groups may lower stability . Use kinetic models (e.g., Arrhenius plots) to predict shelf-life. Stabilizers like antioxidants (e.g., BHT) or encapsulation in cyclodextrins can be tested .

Q. How do solvent polarity and pH influence self-assembly behavior in aqueous systems?

- Methodological Answer : Employ dynamic light scattering (DLS) and cryo-TEM to monitor micelle/vesicle formation. Critical micelle concentration (CMC) can be determined using surface tension measurements or fluorescence probes (e.g., pyrene). At pH < 4, protonation of residual amines may disrupt self-assembly, while sulfate groups ensure solubility at pH > 7 .

Q. What analytical challenges arise in quantifying trace impurities from synthesis, and how are they resolved?

- Methodological Answer : Residual ethylenediamine or unreacted stearic acid can be quantified via HPLC with evaporative light scattering detection (ELSD) or LC-MS. Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) separates polar impurities. For sulfate counterion analysis, ion chromatography with conductivity detection is optimal .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported CMC values across studies?

- Methodological Answer : Variability may stem from differences in temperature, ionic strength, or purity. Standardize conditions (e.g., 25°C, 0.1 M NaCl) and cross-validate using multiple techniques (e.g., surface tension, fluorescence, DLS). Statistical tools like Bland-Altman plots assess method agreement .

Q. What protocols confirm the absence of toxic byproducts (e.g., chlorinated compounds) in synthesized batches?

- Methodological Answer : Screen for chlorinated residues using GC-MS with electron capture detection (ECD) or ICP-MS for halogen quantification. Compare against toxicological thresholds in databases like TOXCENTER or ATSDR profiles .

Research Design & Optimization

Q. What factorial design parameters optimize yield in large-scale synthesis?

- Methodological Answer : Apply response surface methodology (RSM) to variables like temperature (60–100°C), molar ratios (tristearic acid : backbone = 3:1 to 3.5:1), and reaction time (12–24 hrs). Use ANOVA to identify significant factors and interactions .

Q. How to design degradation studies to evaluate environmental persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.